5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide -

5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

Catalog Number: EVT-4716077
CAS Number:
Molecular Formula: C23H21Cl2N3O3S
Molecular Weight: 490.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1)

Compound Description: This compound belongs to the 1,3,4-oxadiazole class and was investigated for its anticonvulsant activity.

1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-urea (2)

Compound Description: This compound is a 1,3,4-oxadiazole derivative evaluated for anticonvulsant activity.

N-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-hydrazinecarboxamide (3)

Compound Description: This 1,3,4-oxadiazole derivative was studied for its potential anticonvulsant effects.

N1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)-semicarbazones (4a-f)

Compound Description: This series of compounds, all containing a 1,3,4-oxadiazole ring and a dichlorophenyl group, were tested for their anticonvulsant activity.

N1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)ethanone]-semicarbazones (5a-d)

Compound Description: This group of 1,3,4-oxadiazole derivatives, featuring a dichlorophenyl substitution, were investigated for their anticonvulsant properties.

N1-(5-{2-[(2,6-Dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl)methanone]-semicarbazones (6a-d)

Compound Description: This series of compounds, characterized by the presence of a 1,3,4-oxadiazole ring and a dichlorophenyl group, were evaluated for their anticonvulsant activity.

7-Alkoxy-triazolo-[3,4-b]benzo[d]thiazoles (7a-u)

Compound Description: This family of compounds, all incorporating a triazole and a benzothiazole ring system, were assessed for their anticonvulsant activity.

2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides (8a-j)

Compound Description: This series of benzotriazole derivatives was investigated for its anticonvulsant potential.

6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (9a-n)

Compound Description: This series of compounds, characterized by a fused triazole and thiadiazine ring system, was studied for its anticonvulsant activity.

2-Amino-1,3-benzothiazoles (10a-c)

Compound Description: This group of benzothiazole derivatives was tested for anticonvulsant activity.

6-Sulfamido-1,3-benzothiazol-2-yl-thiosemicarbazides (11a-c)

Compound Description: These benzothiazole-containing compounds were evaluated for their potential anticonvulsant effects.

N-[(1,3-Benzothiazole-2-ylamino)(imino)methyl]-nitrobenzenesulfonamides (12a-b)

Compound Description: This set of benzothiazole derivatives was tested for anticonvulsant properties.

(R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone (WIN 55,212-2)

Compound Description: WIN 55,212-2 is a cannabinoid 1 (CB1) receptor agonist known to induce antinociception.

Properties

Product Name

5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

IUPAC Name

5-(2,5-dichlorophenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]furan-2-carboxamide

Molecular Formula

C23H21Cl2N3O3S

Molecular Weight

490.4 g/mol

InChI

InChI=1S/C23H21Cl2N3O3S/c24-16-3-6-19(25)18(13-16)20-7-8-21(31-20)22(29)27-23(32)26-17-4-1-15(2-5-17)14-28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H2,26,27,29,32)

InChI Key

LEXQCJHECWUXPV-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.